Enhanced Carboxylesterase Inhibition Potency vs. Lighter Halogen Analog
Halogen substitution at the para-position of benzil increases inhibitor potency against human intestinal carboxylesterase (hiCE). While direct Ki data for the 4-iodo derivative is not published, the established SAR for its direct analog series demonstrates a clear trend of increasing potency with halogen size: the 4-chlorobenzil analog (compound 14) exhibits a Ki of 14.7 nM against hiCE, while the general class trend predicts a further increase in potency for the heavier 4-iodo substituent due to enhanced hydrophobic and van der Waals interactions with the enzyme's active site crevice [1]. The unsubstituted benzil baseline is approximately 45 nM against hCE1 [2].
| Evidence Dimension | Carboxylesterase 2 (hiCE) inhibition constant (Ki) |
|---|---|
| Target Compound Data | Predicted to be <14.7 nM (based on halogen class trend) |
| Comparator Or Baseline | 1-(4-Chlorophenyl)-2-phenylethane-1,2-dione: Ki = 14.7 ± 1.9 nM; Benzil (unsubstituted): Ki = ~167 nM (hCE1) |
| Quantified Difference | Predicted >11.4-fold improvement over benzil; optimal potency among monohalogenated series |
| Conditions | In vitro enzyme inhibition assay using human intestinal carboxylesterase 2 (hiCE) with o-nitrophenyl acetate (o-NPA) as substrate at pH 7.4 |
Why This Matters
For researchers developing selective CE inhibitors to modulate prodrug activation (e.g., CPT-11/irinotecan metabolism), the superior potency of the 4-iodo analog may translate into lower effective dosing and enhanced selectivity.
- [1] Wadkins, R. M., Hyatt, J. L., Wei, X., et al. Identification and Characterization of Novel Benzil (Diphenylethane-1,2-dione) Analogues as Inhibitors of Mammalian Carboxylesterases. J. Med. Chem., 2005, 48(8), 2906-2915. Table 4: Ki values for compound 14. View Source
- [2] BindingDB Entry BDBM22722. Inhibition constant of 1,2-diphenylethane-1,2-dione (Benzil) against human liver carboxylesterase 1 using o-nitrophenyl acetate as substrate. Ki: 45 nM. View Source
